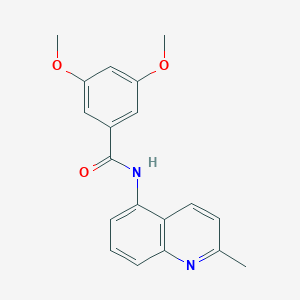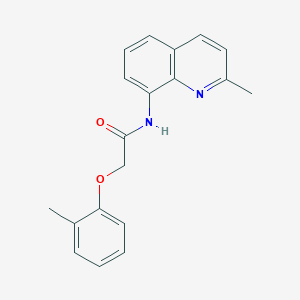![molecular formula C23H25N3O3 B244137 N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B244137.png)
N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide, also known as BFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPB is a piperazine derivative that has been shown to have promising pharmacological effects, particularly in the treatment of neurological disorders. In
Scientific Research Applications
N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the treatment of neurological disorders. Studies have shown that N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide is not fully understood, but it is believed to work by modulating various neurotransmitter systems in the brain. N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and motor control.
Biochemical and Physiological Effects:
N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has also been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide is also stable and can be stored for long periods of time. However, there are also some limitations to using N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, the effects of N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide may vary depending on the animal model used, and more research is needed to determine its efficacy in humans.
Future Directions
There are several future directions for research on N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide. One area of research is to further elucidate its mechanism of action and to determine its potential applications in the treatment of neurological and inflammatory diseases. Another area of research is to develop more effective analogs of N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide that have improved pharmacological properties. Finally, more research is needed to determine the safety and efficacy of N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide in humans, and to determine the optimal dosage and administration route for therapeutic use.
Synthesis Methods
The synthesis of N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide involves a multi-step process that begins with the reaction of 4-bromo-1-butanol with benzofuran-2-carbonyl chloride to form 4-(benzofuran-2-carbonyl)-1-butanol. This intermediate is then reacted with piperazine to form 4-(benzofuran-2-carbonyl)-piperazine. Finally, the product is treated with 4-aminophenylbutyric acid to form N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide.
properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C23H25N3O3/c1-2-5-22(27)24-18-8-10-19(11-9-18)25-12-14-26(15-13-25)23(28)21-16-17-6-3-4-7-20(17)29-21/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,24,27) |
InChI Key |
AWADETLLVCUZNQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)





